

# A Comprehensive Technical Guide to N-alpha-t-Boc-S-acetamidomethyl-D-cysteine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *BOC-D-CYS(ACM)-OH*

Cat. No.: *B558084*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics, experimental protocols, and applications of N-alpha-t-Boc-S-acetamidomethyl-D-cysteine, a crucial building block in modern peptide synthesis.

## Core Physicochemical Characteristics

N-alpha-t-Boc-S-acetamidomethyl-D-cysteine, often abbreviated as **Boc-D-Cys(Acm)-OH**, is a derivative of the non-proteinogenic amino acid D-cysteine. It is widely utilized in solid-phase peptide synthesis (SPPS) for the introduction of D-cysteine residues into peptide chains. The incorporation of D-amino acids can significantly enhance the proteolytic stability of peptides, a desirable trait for therapeutic candidates.<sup>[1]</sup> The molecule features two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the alpha-amino group and the acetamidomethyl (Acm) group on the sulfur atom of the cysteine side chain. This dual-protection scheme allows for controlled and sequential deprotection steps during peptide synthesis.

## Structural and General Properties

The structural and general properties of **Boc-D-Cys(Acm)-OH** are summarized in the table below.

Property	Value	Reference(s)
Synonyms	Boc-D-Cys(Acm)-OH, N- $\alpha$ -t.-Boc-S-acetamidomethyl-D-cysteine	[2][3]
CAS Number	138775-00-5	[2][3][4]
Molecular Formula	C <sub>11</sub> H <sub>20</sub> N <sub>2</sub> O <sub>5</sub> S	[2][3][4]
Molecular Weight	292.35 g/mol	[2][4]
Appearance	White to off-white or slight yellow to beige powder	[2][3]
Purity	≥98% (TLC), ≥98% (HPLC)	[2][3]

## Physical and Chemical Properties

Key physical and chemical properties that are critical for experimental design and execution are detailed below.

Property	Value	Reference(s)
Melting Point	108-116 °C	[3]
Optical Rotation ( $\alpha$ ) <sub>25/D</sub>	+31.5 to +36.5° (c=1 in water)	[2]
Optical Rotation ( $\alpha$ )	+30.00 ± 1° (c=1 in MeOH)	[3]
Solubility	Clearly soluble (1 mmole in 2 ml DMF)	[2]
Storage Temperature	2-30°C, 0-8°C, or 4°C	[2][3][5]
Storage Conditions	Store in a dry, cool, and well-ventilated place.	[6]

## Experimental Protocols

The following sections provide detailed methodologies for the application of **Boc-D-Cys(Acm)-OH** in peptide synthesis.

## Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

**Boc-D-Cys(Acm)-OH** is a standard building block for the introduction of D-cysteine residues in Boc solid-phase peptide synthesis.[2] The general cycle involves the iterative deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.

Materials:

- Appropriate resin (e.g., Merrifield or PAM resin)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- **Boc-D-Cys(Acm)-OH**
- Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)
- N,N-Dimethylformamide (DMF)
- Isopropanol (IPA)

Procedure:

- Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
- Boc Deprotection:
  - Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to remove the N-terminal Boc group.[7][8]
  - Wash the resin thoroughly with DCM, followed by IPA, and then DCM again.[7]
- Neutralization:
  - Neutralize the resulting TFA salt by treating the resin with a solution of 10% DIEA in DMF or DCM.[7]

- Wash the resin thoroughly with DCM.[7]
- Amino Acid Coupling:
  - In a separate vessel, pre-activate **Boc-D-Cys(Acm)-OH** (typically 3 equivalents) with a coupling reagent such as HBTU/HOBt or DCC/HOBt in DMF.
  - Add the activated amino acid solution to the resin and agitate for 1-2 hours until the coupling is complete, which can be monitored by a Kaiser test.[7]
- Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.



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Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

## Deprotection of the S-Acetamidomethyl (Acm) Group and Disulfide Bond Formation

The Acm group is stable to the acidic conditions used for Boc deprotection and the final TFA cleavage from the resin.[9] This orthogonality allows for the purification of the Acm-protected peptide before the selective removal of the Acm group and subsequent disulfide bond formation.[9]

### Method 1: Iodine-Mediated Deprotection and Oxidation

This is a common method for the simultaneous deprotection of two Cys(Acm) residues and the formation of an intramolecular disulfide bond.[10][11][12]

Materials:

- Acm-protected peptide
- Aqueous acetic acid or methanol
- Iodine (I<sub>2</sub>)
- Ascorbic acid or sodium thiosulfate solution

Procedure:

- Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid or methanol at a concentration of 10<sup>-3</sup> to 10<sup>-4</sup> M to favor intramolecular cyclization.[9]
- Add a 10-50 fold excess of iodine, dissolved in the same solvent, to the peptide solution.[9][10]
- Stir the reaction at room temperature and monitor its progress by HPLC. The reaction is typically complete within 40-60 minutes.[10]
- Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.[10]
- Purify the cyclized peptide by preparative HPLC.

Method 2: N-Chlorosuccinimide (NCS) for On-Resin Deprotection

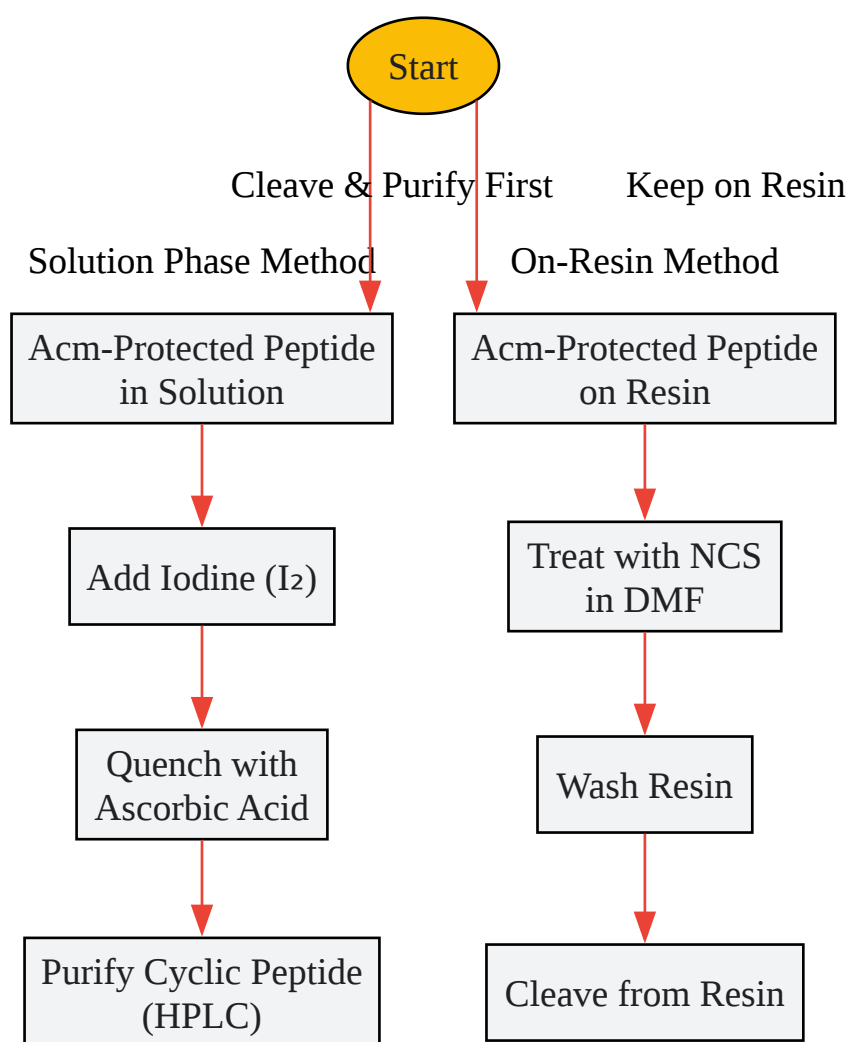
NCS provides a milder alternative for the on-resin removal of the Acm group and disulfide bond formation.[10][13]

Materials:

- Acm-protected peptidyl-resin
- N,N-Dimethylformamide (DMF)
- N-Chlorosuccinimide (NCS)

Procedure:

- Swell the peptidyl-resin in DMF.[10]
- Add a solution of NCS (3 equivalents) in DMF to the resin.[10]
- Agitate the mixture for 3.5 minutes.[10]
- Drain the solution and repeat the NCS treatment one more time for 3.5 minutes.[10]
- Wash the resin thoroughly with DMF. The resin now contains the peptide with a disulfide bridge, ready for cleavage from the solid support.



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Acm Deprotection and Disulfide Bond Formation Workflows.

## Applications in Research and Drug Development

N-alpha-t-Boc-S-acetamidomethyl-D-cysteine is a valuable tool for medicinal chemists and peptide scientists. Its primary applications include:

- **Synthesis of Peptides with Enhanced Stability:** The incorporation of D-cysteine residues can significantly increase the resistance of peptides to enzymatic degradation, prolonging their half-life in biological systems.[1]
- **Development of Bioactive Peptides:** It serves as a crucial building block for the synthesis of bioactive peptides, including therapeutic proteins and vaccines, where precise structural control is essential.[3]
- **Creation of Cyclic Peptides:** The orthogonal AcM protecting group is instrumental in the regioselective formation of disulfide bridges, enabling the synthesis of cyclic peptides which often exhibit improved receptor affinity and bioavailability.[11][12]
- **Bioconjugation and Antioxidant Research:** The protected thiol group offers a handle for selective modifications, facilitating bioconjugation techniques and the study of cysteine derivatives in antioxidant research.[3]

## Conclusion

N-alpha-t-Boc-S-acetamidomethyl-D-cysteine is a versatile and indispensable reagent in the field of peptide chemistry. Its well-defined physicochemical properties and the robust experimental protocols for its use in Boc-SPPS, particularly for the strategic formation of disulfide bonds, make it a cornerstone for the synthesis of complex and therapeutically relevant peptides. The ability to introduce stable D-amino acids and create cyclic structures opens up vast possibilities for the design of novel peptide-based drugs and research tools.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to N-alpha-t-Boc-S-acetamidomethyl-D-cysteine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558084#physicochemical-characteristics-of-n-alpha-t-boc-s-acetamidomethyl-d-cysteine]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)